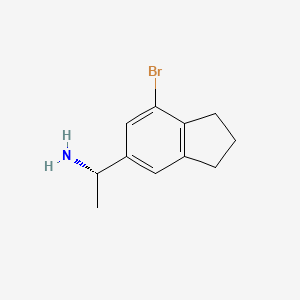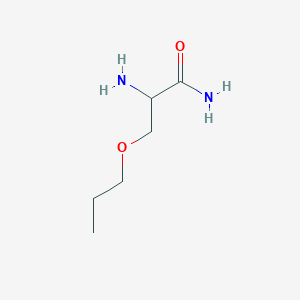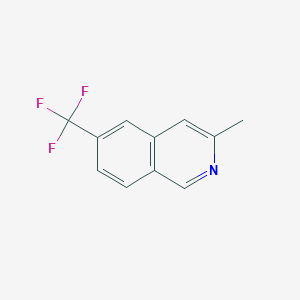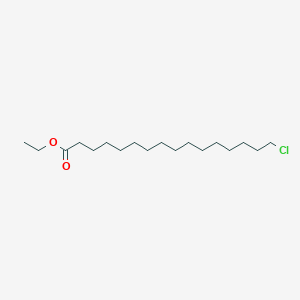
(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce the bromine atom at the 7-position.
Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process, which may involve asymmetric hydrogenation or chiral auxiliary-based methods to introduce the (S)-configuration at the ethan-1-amine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chiral amine synthesis processes, optimized for yield and purity. Catalysts and reagents used in these processes are selected to ensure high enantioselectivity and minimal by-product formation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-thiol: A thiol analog with a sulfur-containing functional group.
Uniqueness: (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of a bromine atom, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
(1S)-1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanamine |
InChI |
InChI=1S/C11H14BrN/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-7H,2-4,13H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
JNPRFIBGVDIVFP-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(CCC2)C(=C1)Br)N |
Kanonische SMILES |
CC(C1=CC2=C(CCC2)C(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)


![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)

![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)
![3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276804.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)

![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)

